molecular formula C9H13NO5 B8510695 1-Allyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid

1-Allyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No. B8510695
M. Wt: 215.20 g/mol
InChI Key: XHZYVDPKJZQKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05554606

Procedure details

To a solution of 4-hydroxyproline (0.25M) in 4N sodium hydroxide (78ml), at 0°-5° C., was added allyl chloroformate (0.31M) in dioxan (156 ml) and 4N sodium hydroxide (78 ml). The dioxan solution and sodium hydroxide were added simultaneously, in batches, allowing the temperature to return to below 5° C. after each addition. The mixture was stirred for a further hour, washed with ethyl acetate, acidified (conc. HCl) and extracted into ethyl acetate. The organic phase was washed with brine, dried and evaporated to give 1-allyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid as a viscous syrup. This (0.1M) was treated with 4-methoxybenzyl chloride (0.19M) and triethylamine (0.2M) in DMF (200 ml), under argon, at 70° C. for 10 hours. Ethyl acetate was added and the mixture was washed with water and brine and evaporated to give a gum. This was subjected to medium pressure chromatography (gradient elution with ether to ether/1% methanol) to give 4-methoxybenzyl 1-allyloxycarbonyl-4-hydroxy-pyrrolidine-2-carboxylate.
Name
4-hydroxyproline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One
Quantity
156 mL
Type
solvent
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][NH:5][C@H:4]([C:7]([OH:9])=[O:8])[CH2:3]1.Cl[C:11]([O:13][CH2:14][CH:15]=[CH2:16])=[O:12]>[OH-].[Na+].O1CCOCC1>[CH2:14]([O:13][C:11]([N:5]1[CH2:6][CH:2]([OH:1])[CH2:3][CH:4]1[C:7]([OH:9])=[O:8])=[O:12])[CH:15]=[CH2:16] |f:2.3|

Inputs

Step One
Name
4-hydroxyproline
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1C[C@H](NC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC=C
Name
Quantity
78 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
156 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
78 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to below 5° C.
ADDITION
Type
ADDITION
Details
after each addition
WASH
Type
WASH
Details
washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC(=O)N1C(CC(C1)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05554606

Procedure details

To a solution of 4-hydroxyproline (0.25M) in 4N sodium hydroxide (78ml), at 0°-5° C., was added allyl chloroformate (0.31M) in dioxan (156 ml) and 4N sodium hydroxide (78 ml). The dioxan solution and sodium hydroxide were added simultaneously, in batches, allowing the temperature to return to below 5° C. after each addition. The mixture was stirred for a further hour, washed with ethyl acetate, acidified (conc. HCl) and extracted into ethyl acetate. The organic phase was washed with brine, dried and evaporated to give 1-allyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid as a viscous syrup. This (0.1M) was treated with 4-methoxybenzyl chloride (0.19M) and triethylamine (0.2M) in DMF (200 ml), under argon, at 70° C. for 10 hours. Ethyl acetate was added and the mixture was washed with water and brine and evaporated to give a gum. This was subjected to medium pressure chromatography (gradient elution with ether to ether/1% methanol) to give 4-methoxybenzyl 1-allyloxycarbonyl-4-hydroxy-pyrrolidine-2-carboxylate.
Name
4-hydroxyproline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One
Quantity
156 mL
Type
solvent
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][NH:5][C@H:4]([C:7]([OH:9])=[O:8])[CH2:3]1.Cl[C:11]([O:13][CH2:14][CH:15]=[CH2:16])=[O:12]>[OH-].[Na+].O1CCOCC1>[CH2:14]([O:13][C:11]([N:5]1[CH2:6][CH:2]([OH:1])[CH2:3][CH:4]1[C:7]([OH:9])=[O:8])=[O:12])[CH:15]=[CH2:16] |f:2.3|

Inputs

Step One
Name
4-hydroxyproline
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1C[C@H](NC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC=C
Name
Quantity
78 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
156 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
78 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to below 5° C.
ADDITION
Type
ADDITION
Details
after each addition
WASH
Type
WASH
Details
washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC(=O)N1C(CC(C1)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05554606

Procedure details

To a solution of 4-hydroxyproline (0.25M) in 4N sodium hydroxide (78ml), at 0°-5° C., was added allyl chloroformate (0.31M) in dioxan (156 ml) and 4N sodium hydroxide (78 ml). The dioxan solution and sodium hydroxide were added simultaneously, in batches, allowing the temperature to return to below 5° C. after each addition. The mixture was stirred for a further hour, washed with ethyl acetate, acidified (conc. HCl) and extracted into ethyl acetate. The organic phase was washed with brine, dried and evaporated to give 1-allyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid as a viscous syrup. This (0.1M) was treated with 4-methoxybenzyl chloride (0.19M) and triethylamine (0.2M) in DMF (200 ml), under argon, at 70° C. for 10 hours. Ethyl acetate was added and the mixture was washed with water and brine and evaporated to give a gum. This was subjected to medium pressure chromatography (gradient elution with ether to ether/1% methanol) to give 4-methoxybenzyl 1-allyloxycarbonyl-4-hydroxy-pyrrolidine-2-carboxylate.
Name
4-hydroxyproline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One
Quantity
156 mL
Type
solvent
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][NH:5][C@H:4]([C:7]([OH:9])=[O:8])[CH2:3]1.Cl[C:11]([O:13][CH2:14][CH:15]=[CH2:16])=[O:12]>[OH-].[Na+].O1CCOCC1>[CH2:14]([O:13][C:11]([N:5]1[CH2:6][CH:2]([OH:1])[CH2:3][CH:4]1[C:7]([OH:9])=[O:8])=[O:12])[CH:15]=[CH2:16] |f:2.3|

Inputs

Step One
Name
4-hydroxyproline
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1C[C@H](NC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC=C
Name
Quantity
78 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
156 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
78 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to below 5° C.
ADDITION
Type
ADDITION
Details
after each addition
WASH
Type
WASH
Details
washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC(=O)N1C(CC(C1)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05554606

Procedure details

To a solution of 4-hydroxyproline (0.25M) in 4N sodium hydroxide (78ml), at 0°-5° C., was added allyl chloroformate (0.31M) in dioxan (156 ml) and 4N sodium hydroxide (78 ml). The dioxan solution and sodium hydroxide were added simultaneously, in batches, allowing the temperature to return to below 5° C. after each addition. The mixture was stirred for a further hour, washed with ethyl acetate, acidified (conc. HCl) and extracted into ethyl acetate. The organic phase was washed with brine, dried and evaporated to give 1-allyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid as a viscous syrup. This (0.1M) was treated with 4-methoxybenzyl chloride (0.19M) and triethylamine (0.2M) in DMF (200 ml), under argon, at 70° C. for 10 hours. Ethyl acetate was added and the mixture was washed with water and brine and evaporated to give a gum. This was subjected to medium pressure chromatography (gradient elution with ether to ether/1% methanol) to give 4-methoxybenzyl 1-allyloxycarbonyl-4-hydroxy-pyrrolidine-2-carboxylate.
Name
4-hydroxyproline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One
Quantity
156 mL
Type
solvent
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][NH:5][C@H:4]([C:7]([OH:9])=[O:8])[CH2:3]1.Cl[C:11]([O:13][CH2:14][CH:15]=[CH2:16])=[O:12]>[OH-].[Na+].O1CCOCC1>[CH2:14]([O:13][C:11]([N:5]1[CH2:6][CH:2]([OH:1])[CH2:3][CH:4]1[C:7]([OH:9])=[O:8])=[O:12])[CH:15]=[CH2:16] |f:2.3|

Inputs

Step One
Name
4-hydroxyproline
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1C[C@H](NC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC=C
Name
Quantity
78 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
156 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
78 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to below 5° C.
ADDITION
Type
ADDITION
Details
after each addition
WASH
Type
WASH
Details
washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC(=O)N1C(CC(C1)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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